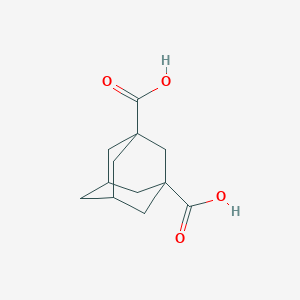










|
REACTION_CXSMILES
|
[C:1]([O:6]C(C12CC3CC(CC(C(OC(=O)C(C)=C)(C)C)(C3)C1)C2)(C)C)(=[O:5])C(C)=C.[CH:29]12[CH2:38][CH:33]3[CH2:34][CH:35]([CH2:37][CH:31]([CH2:32]3)[CH2:30]1)[CH2:36]2.[OH:39][C:40]12[CH2:49][CH:44]3[CH2:45][CH:46]([CH2:48][C:42]([OH:50])([CH2:43]3)[CH2:41]1)[CH2:47]2.S(=O)(=O)(O)[OH:52]>C(O)=O.ClCCCl>[OH:39][C:40]12[CH2:49][CH:44]3[CH2:45][CH:46]([CH2:48][C:42]([OH:50])([CH2:43]3)[CH2:41]1)[CH2:47]2.[C:29]12([C:42]([OH:50])=[O:52])[CH2:38][CH:33]3[CH2:34][CH:35]([CH2:37][C:31]([C:1]([OH:6])=[O:5])([CH2:32]3)[CH2:30]1)[CH2:36]2
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C12CC3CC(CC(C1)C3)C2
|
|
Name
|
2-methacryloyloxy-2-(3-(2-methacryloyloxy-2-propyl)-1-adamantyl)propane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC(C)(C)C12CC3(CC(CC(C1)C3)C2)C(C)(C)OC(C(=C)C)=O
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
OC12CC3(CC(CC(C1)C3)C2)O
|
|
Name
|
|
|
Quantity
|
800 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
300 g
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Next, a four-necked flask equipped with a stirrer
|
|
Type
|
ADDITION
|
|
Details
|
was dropped into the flask for 1 h
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
Thereafter, the contents of the flask were reacted at 25° C. for 10 h
|
|
Duration
|
10 h
|
|
Type
|
CUSTOM
|
|
Details
|
The resultant reaction solution
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to separate
|
|
Type
|
CUSTOM
|
|
Details
|
precipitated crystals
|
|
Type
|
WASH
|
|
Details
|
The thus separated crystals were washed with water
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC12CC3(CC(CC(C1)C3)C2)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 100 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C12(CC3(CC(CC(C1)C3)C2)C(=O)O)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 140 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |